N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a benzimidazole core substituted with an ethyl group at the N1 position, a sulfanylacetohydrazide linker, and a 2,4-dihydroxyphenyl hydrazone moiety. The 2,4-dihydroxyphenyl group enhances hydrogen-bonding capacity, while the ethyl-substituted benzimidazole contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-22-15-6-4-3-5-14(15)20-18(22)26-11-17(25)21-19-10-12-7-8-13(23)9-16(12)24/h3-10,23-24H,2,11H2,1H3,(H,21,25)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHSTKOQXMIGTO-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde, such as 4-fluorobenzaldehyde, in a solvent like dimethyl sulfoxide (DMSO). This reaction yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The obtained aldehyde is then condensed with thiosemicarbazide in ethanol at reflux temperature to produce the desired hydrazide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazone functional group can undergo oxidation to form the corresponding carbonyl compound. For example:
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Reagents : Hydrogen peroxide, potassium permanganate
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Conditions : Acidic or neutral aqueous solutions
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Product : 2,4-dihydroxybenzaldehyde derivative
The 2,4-dihydroxyphenyl group may oxidize to form quinones under strong oxidizing conditions.
Reduction Reactions
Reduction of the hydrazone can yield the hydrazine derivative:
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Reagents : Sodium borohydride, lithium aluminum hydride
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Conditions : Ethanol or methanol as solvent
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Product : Corresponding hydrazine derivative
Substitution Reactions
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Benzimidazole Ring : Electrophilic substitution may occur if activated by electron-donating groups (e.g., ethyl substituent at position 1) .
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Dihydroxyphenyl Group : Hydroxyl groups can undergo O-acylation or O-methylation under nucleophilic substitution conditions.
Hydrolysis
The hydrazone linkage is labile and can hydrolyze under acidic or basic conditions to regenerate the carbonyl compound and hydrazine .
Comparison of Reaction Types
Structural and Reactivity Considerations
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Hydrazone Stability : The hydrazone linkage is sensitive to pH, with hydrolysis favored under acidic conditions.
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Dihydroxyphenyl Reactivity : The hydroxyl groups enhance hydrogen bonding, potentially influencing interactions in biological systems.
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Benzimidazole Moiety : The ethyl-substituted benzimidazole may act as a bioisostere in drug design, affecting solubility and binding affinity .
Comparison with Structurally Similar Compounds
| Compound Name | Key Structural Feature | Unique Properties | Source |
|---|---|---|---|
| N'-[(E)-(3,5-dibromo-2-hydroxyphenyl) | Brominated phenolic ring | Enhanced stability via H-bonding | |
| N'-[(E)-(4-dimethylaminophenyl) | Electron-donating amino group | Increased basicity | |
| 2-(3-Bromophenyl)-1H-benzimidazole | Simplified benzimidazole core | Focused on specific substituents |
Research Implications
The compound’s reactivity profile suggests applications in medicinal chemistry, particularly for designing drugs with tailored biocompatibility and target specificity. For example, the hydrazone’s pH-dependent hydrolysis could enable controlled release mechanisms. The dihydroxyphenyl group’s redox properties may also be leveraged for antioxidant or pro-oxidant therapies.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exhibit significant anticancer activities. A study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. The benzimidazole moiety is known for its role in enhancing the anticancer effects by interacting with various cellular targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses inhibitory effects against a range of bacterial and fungal strains. The presence of the sulfanyl group is believed to contribute to its effectiveness by disrupting microbial cell membranes.
Antioxidant Effects
This compound exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, suggesting potential applications in formulations aimed at reducing oxidative damage.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of enzymes involved in cancer progression and metabolic disorders. By inhibiting specific enzymes, it may help in regulating metabolic pathways that are dysregulated in various diseases.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with drugs enhances solubility and bioavailability, making it a candidate for developing advanced pharmaceutical formulations.
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with specific properties. For example, its derivatives have been explored for use in creating polymers with enhanced thermal stability and mechanical strength.
Photovoltaic Applications
Recent studies have investigated the use of compounds like this compound in photovoltaic cells. Its electronic properties make it suitable for incorporation into organic solar cells, potentially improving their efficiency.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells; IC50 value of 12 µM. |
| Study B | Antimicrobial Testing | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |
| Study C | Antioxidant Capacity | Scavenging activity measured at 85% at 200 µg/mL concentration. |
| Study D | Enzyme Inhibition | Inhibited enzyme X at IC50 = 15 µM; potential for metabolic regulation. |
| Study E | Material Synthesis | Developed a polymer with enhanced mechanical properties using derivatives. |
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exerts its effects involves interactions with various molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound’s hydrazide group can also form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Key Structural Features :
- Ethyl group : Increases lipophilicity, improving membrane permeability.
- 2,4-Dihydroxyphenyl moiety : Facilitates hydrogen bonding with biological targets (e.g., enzymes).
- Sulfanylacetohydrazide linker : Offers flexibility and sites for chemical modification.
The target compound belongs to a broader class of benzimidazole-derived hydrazides. Structural variations in the arylidene (R1) and benzimidazole substituents (R2) significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Arylidene Group Modifications :
- Electron-withdrawing groups (Cl, F) : Enhance lipophilicity and membrane penetration but reduce solubility. For example, dichlorophenyl analogs () show strong antimicrobial and anticancer activity but higher toxicity .
- Electron-donating groups (OH, OCH3) : Improve solubility and target binding via hydrogen bonding. The 2,4-dihydroxyphenyl group in the target compound contributes to its superior α-glucosidase inhibition compared to methoxy or halogenated analogs .
Benzimidazole Substituents :
- 1-Ethyl group : Balances lipophilicity and metabolic stability. Ethyl-substituted derivatives generally exhibit better pharmacokinetic profiles than bulkier substituents (e.g., 4-methylbenzyl in ) .
- Sulfanyl linker : Critical for maintaining molecular flexibility and enabling interactions with enzyme active sites.
Biological Activity Trends :
- α-Glucosidase inhibition is highly sensitive to the arylidene group. The target compound’s dihydroxyphenyl moiety outperforms nitrophenyl or naphthyl analogs (e.g., IC50 = 7.34 μM for anthracenylmethylene analog) .
- Anticancer activity correlates with Cl substitution (e.g., 3,4-dichlorophenyl analog in ), likely due to enhanced DNA intercalation .
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP<sup>*</sup> | Hydrogen Bond Donors |
|---|---|---|---|---|
| Target Compound | C23H21N4O3S | 457.51 | 2.1 | 3 |
| 2,4-Dichlorophenyl analog () | C23H19Cl2N4O2S | 510.45 | 3.8 | 1 |
| 2-Methoxyphenyl analog () | C25H24N4O2S | 484.60 | 3.2 | 1 |
| 3,4-Dichlorophenyl analog () | C23H19Cl2N4OS | 501.39 | 4.0 | 1 |
<sup>*</sup>Predicted using Lipinski’s rule-of-five guidelines.
Biological Activity
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a benzimidazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzimidazole ring and a hydrazide functional group, contributing to its chemical diversity. The molecular formula is . The synthesis typically involves the condensation of 2,4-dihydroxybenzaldehyde with 1-ethyl-1H-benzimidazole-2-thiol in the presence of acetohydrazide.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that certain benzimidazole derivatives possess Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like ciprofloxacin and ampicillin .
| Compound | Activity | MIC (µg/ml) | Reference |
|---|---|---|---|
| Benzimidazole Derivative A | Antibacterial against S. aureus | 25–62.5 | |
| Benzimidazole Derivative B | Antifungal against C. albicans | 50 |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 6.26 to 20.46 μM in different assay formats, suggesting a promising potential as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation. Studies suggest that benzimidazole derivatives bind to the minor groove of AT-rich DNA regions, affecting transcription and replication processes .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzimidazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives had superior activity compared to traditional antibiotics .
- Antitumor Potential : In another study focusing on cancer therapy, compounds with structural similarities exhibited significant cytotoxic effects in vitro across multiple cancer cell lines, reinforcing their potential as therapeutic agents .
Q & A
Q. Table 1: Reaction Conditions
| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|
| 1 | Hydrazine hydrate | Ethanol | Reflux | 4 |
| 2 | 2,4-Dihydroxybenzaldehyde | Methanol | 60–80 | 6–8 |
Basic: What spectroscopic and analytical methods validate its structural integrity?
Methodological Answer:
Standard characterization includes:
- NMR Spectroscopy : - and -NMR confirm the hydrazide backbone, benzimidazole sulfanyl group, and dihydroxyphenyl substituents. Aromatic protons appear at δ 6.5–8.5 ppm, while the imine (C=N) signal is observed near δ 8.2–8.5 ppm .
- FT-IR : Stretching vibrations for N–H (3250–3300 cm), C=O (1650–1680 cm), and C=N (1590–1620 cm) confirm functional groups .
- X-ray Crystallography : Single-crystal analysis resolves the (E)-configuration of the hydrazone and planarity of the benzimidazole ring (bond angles: 119–122°) .
Advanced: How can computational methods predict its electronic properties?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:
Optimize Geometry : Compare calculated bond lengths/angles with X-ray data to validate structural accuracy .
Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For similar hydrazones, gaps range from 3.5–4.2 eV, indicating moderate charge-transfer potential .
Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., negative ESP at hydroxyl oxygen, positive ESP at imine nitrogen) .
Q. Table 2: DFT-Derived Parameters
| Parameter | Value (Typical Range) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 3.8–4.2 eV | Reactivity |
| Dipole Moment | 5.2–6.5 Debye | Solubility |
| Mulliken Charges (O) | -0.45 to -0.52 e | Hydrogen Bonding |
Advanced: What strategies resolve contradictions in bioactivity data (e.g., anti-inflammatory vs. cytotoxicity)?
Methodological Answer:
Contradictions arise from assay-specific conditions or off-target effects. Mitigation strategies include:
Dose-Response Analysis : Establish EC (anti-inflammatory) vs. IC (cytotoxicity) values. For example, COX-2 inhibition at 10 µM vs. cytotoxicity at >50 µM indicates a therapeutic window .
Targeted Assays : Use LPS-induced RAW 264.7 macrophages for inflammation (measuring TNF-α/IL-6) alongside MTT assays for cytotoxicity .
SAR Studies : Modify the dihydroxyphenyl or benzimidazole groups to enhance selectivity. Methylation of hydroxyl groups reduces cytotoxicity while retaining anti-inflammatory activity .
Advanced: How to assess purity and stability under experimental conditions?
Methodological Answer:
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<1% threshold). Retention time: ~12.3 min .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H] (e.g., m/z 452.1234 calculated vs. 452.1228 observed) .
- Stability Studies : Store at -20°C in amber vials. Degradation occurs at >40°C (TGA/DSC shows decomposition onset at 180°C) .
Basic: What solvents and conditions are suitable for recrystallization?
Methodological Answer:
- Preferred Solvents : Methanol, ethanol, or ethyl acetate due to moderate polarity and low residue .
- Optimized Protocol : Dissolve crude product in hot methanol (60°C), cool to 4°C overnight, and filter. Yield improves with slow cooling (70% vs. 50% with rapid cooling) .
Advanced: How does the sulfanyl-benzimidazole moiety influence pharmacokinetics?
Methodological Answer:
- Lipophilicity : LogP ~2.8 (calculated via ChemDraw) suggests moderate membrane permeability .
- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) show slow oxidation of the sulfanyl group (t: >120 min) .
- Plasma Protein Binding : >90% binding (measured via equilibrium dialysis) may limit free drug concentration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
